molecular formula C11H12ClNO3 B6589582 benzyl N-(3-chloro-2-oxopropyl)carbamate CAS No. 67865-73-0

benzyl N-(3-chloro-2-oxopropyl)carbamate

Cat. No.: B6589582
CAS No.: 67865-73-0
M. Wt: 241.7
InChI Key:
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Description

Benzyl N-(3-chloro-2-oxopropyl)carbamate is an organic compound with the molecular formula C11H12ClNO3. It is a derivative of carbamate, which is a class of compounds known for their use in various chemical and biological applications. This compound is characterized by the presence of a benzyl group, a chloro-substituted oxopropyl group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(3-chloro-2-oxopropyl)carbamate typically involves the reaction of benzyl chloroformate with 3-chloro-2-oxopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: Benzyl chloroformate and 3-chloro-2-oxopropylamine.

    Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level to facilitate the reaction.

    Solvent: Common solvents used in this reaction include dichloromethane or tetrahydrofuran.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(3-chloro-2-oxopropyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The oxopropyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used to replace the chloro group.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed for hydrolysis.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: New carbamate derivatives with different substituents.

    Hydrolysis: The corresponding amine and carbon dioxide.

    Oxidation and Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

Benzyl N-(3-chloro-2-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used to study enzyme-catalyzed reactions involving carbamates.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-(3-chloro-2-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro group can also participate in electrophilic reactions, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-(3-chloro-3-oxopropyl)carbamate: Similar structure but with a different position of the oxo group.

    Benzyl N-(3-chloro-2-oxopropyl)-N-ethylcarbamate: Contains an additional ethyl group.

Uniqueness

Benzyl N-(3-chloro-2-oxopropyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industrial applications.

Properties

CAS No.

67865-73-0

Molecular Formula

C11H12ClNO3

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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